molecular formula C11H13N B1678468 Pargyline CAS No. 555-57-7

Pargyline

Cat. No.: B1678468
CAS No.: 555-57-7
M. Wt: 159.23 g/mol
InChI Key: DPWPWRLQFGFJFI-UHFFFAOYSA-N
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Description

Scientific Research Applications

Pargyline has a wide range of scientific research applications:

Mechanism of Action

Safety and Hazards

Pargyline can be toxic if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Biochemical Analysis

Biochemical Properties

Pargyline plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase enzymes, specifically monoamine oxidase B (MAO-B). This inhibition prevents the breakdown of catecholamines and tyramine within presynaptic nerve terminals . Monoamine oxidase B preferentially deaminates phenylethylamine and trace amines, while monoamine oxidase A deaminates serotonin, melatonin, epinephrine, and norepinephrine . By inhibiting these enzymes, this compound increases the levels of these neurotransmitters, leading to various physiological effects.

Cellular Effects

This compound has been shown to affect cellular proliferation, particularly in cancer cells. For instance, in human breast ductal carcinoma cells, this compound exposure resulted in decreased cell proliferation in a dose- and time-dependent manner . It also induced an increase in the proportion of cells in the G1 phase and a decrease in the S phase, indicating an effect on the cell cycle . Additionally, this compound has been found to increase the expression of cleaved PARP, a marker of apoptosis . These effects suggest that this compound may have potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting monoamine oxidase enzymes. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft . This compound binds with high affinity to the I2 imidazoline receptor, an allosteric site on the monoamine oxidase enzyme . This binding interaction contributes to its inhibitory effects on monoamine oxidase activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is an irreversible inhibitor of monoamine oxidase, meaning its effects persist even after the compound is no longer present in the system . This long-lasting inhibition can lead to sustained increases in neurotransmitter levels. The stability and degradation of this compound in laboratory settings have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to increase neurotransmitter levels without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including hypertensive crises when combined with tyramine-containing foods . These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily through N-demethylation and N-depropargylation to yield arylalkylamines such as benzylamine, N-methylbenzylamine, and N-propargylbenzylamine . These metabolites may undergo further metabolism, including hydroxylation. The inhibition of monoamine oxidase by this compound also affects the metabolism of catecholamines and tyramine, leading to increased levels of these neurotransmitters .

Subcellular Localization

This compound is localized primarily in the mitochondria, where monoamine oxidase enzymes are found . The subcellular localization of this compound is crucial for its inhibitory effects on monoamine oxidase activity. By targeting the mitochondria, this compound effectively inhibits the breakdown of neurotransmitters, leading to increased levels in the synaptic cleft.

Preparation Methods

Chemical Reactions Analysis

Pargyline undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Pargyline is similar to other monoamine oxidase inhibitors such as:

  • Clorgyline
  • Rasagiline
  • Selegiline

What sets this compound apart is its irreversible inhibition of monoamine oxidase B and its additional binding to the imidazoline receptor . This dual action contributes to its unique pharmacological profile.

Properties

IUPAC Name

N-benzyl-N-methylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWPWRLQFGFJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023423
Record name Pargyline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pargyline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.98e-02 g/L
Record name Pargyline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

MAOIs act by inhibiting the activity of monoamine oxidase, thus preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability. There are two isoforms of monoamine oxidase, MAO-A and MAO-B. MAO-A preferentially deaminates serotonin, melatonin, epinephrine and norepinephrine. MAO-B preferentially deaminates phenylethylamine and trace amines. Pargyline functions by inhibiting the metabolism of catecholamines and tyramine within presynaptic nerve terminals. Catecholamines cause general physiological changes that prepare the body for physical activity (fight-or-flight response). Some typical effects are increases in heart rate, blood pressure, blood glucose levels, and a general reaction of the sympathetic nervous system.
Record name Pargyline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01626
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CAS No.

555-57-7
Record name Pargyline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-57-7
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Record name Pargyline [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pargyline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01626
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Record name Pargyline
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Record name Pargyline
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.275
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Record name PARGYLINE
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Record name Pargyline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

N-(4-chlorobenzyl)-N-methyl-2-propinylamine; N-(2-chlorobenzyl)-N-methyl-2-propinylamine;
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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